molecular formula C6H7NO3 B161890 3-Acetylpyrrolidine-2,5-dione CAS No. 137271-84-2

3-Acetylpyrrolidine-2,5-dione

Cat. No. B161890
M. Wt: 141.12 g/mol
InChI Key: MFYPBXLGKKGDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetylpyrrolidine-2,5-dione, also known as acetylproline or acetylpyrroline, is a cyclic amino acid derivative that has gained significant attention in the field of organic chemistry due to its unique structural and chemical properties. This compound has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and organic synthesis.

Mechanism Of Action

The mechanism of action of 3-Acetylpyrrolidine-2,5-dione is not fully understood. However, it is believed to act as a competitive inhibitor of DPP-IV, binding to the active site of the enzyme and preventing its activity. This inhibition may lead to increased levels of the hormone glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion and improves glucose tolerance.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Acetylpyrrolidine-2,5-dione are largely dependent on its inhibition of DPP-IV. This inhibition may lead to increased insulin secretion and improved glucose tolerance, as well as reduced inflammation and pain.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Acetylpyrrolidine-2,5-dione in lab experiments include its low toxicity, ease of synthesis, and potential applications in medicinal chemistry and biochemistry. However, limitations include its limited solubility in water and its potential for non-specific binding to other enzymes.

Future Directions

There are several potential future directions for the study of 3-Acetylpyrrolidine-2,5-dione. These include:
1. Investigation of its potential use as a treatment for type 2 diabetes.
2. Synthesis of novel analogs with improved inhibitory activity against DPP-IV.
3. Exploration of its potential applications in the synthesis of pharmaceutical compounds.
4. Development of new methods for the synthesis of 3-Acetylpyrrolidine-2,5-dione.
5. Investigation of its potential applications in other scientific fields, such as materials science and catalysis.
In conclusion, 3-Acetylpyrrolidine-2,5-dione is a unique and versatile compound that has gained significant attention in the field of organic chemistry. Its potential applications in medicinal chemistry, biochemistry, and organic synthesis make it an attractive target for further study. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 3-Acetylpyrrolidine-2,5-dione can be achieved through various methods, including the reaction of proline with acetic anhydride, the reaction of proline with acetyl chloride, or the reaction of proline with acetic acid and acetic anhydride. The most commonly used method involves the reaction of proline with acetic anhydride in the presence of a catalyst, such as sulfuric acid or phosphoric acid.

Scientific Research Applications

3-Acetylpyrrolidine-2,5-dione has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a precursor in the synthesis of various pharmaceutical compounds.
In biochemistry, 3-Acetylpyrrolidine-2,5-dione has been shown to act as a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition may lead to increased insulin secretion and improved glucose tolerance, making this compound a potential treatment for type 2 diabetes.

properties

CAS RN

137271-84-2

Product Name

3-Acetylpyrrolidine-2,5-dione

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

3-acetylpyrrolidine-2,5-dione

InChI

InChI=1S/C6H7NO3/c1-3(8)4-2-5(9)7-6(4)10/h4H,2H2,1H3,(H,7,9,10)

InChI Key

MFYPBXLGKKGDOE-UHFFFAOYSA-N

SMILES

CC(=O)C1CC(=O)NC1=O

Canonical SMILES

CC(=O)C1CC(=O)NC1=O

synonyms

2,5-Pyrrolidinedione, 3-acetyl- (9CI)

Origin of Product

United States

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